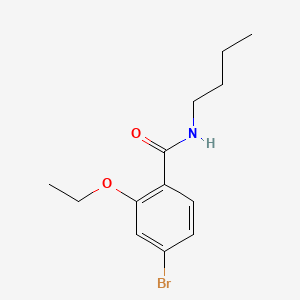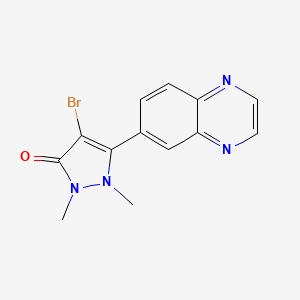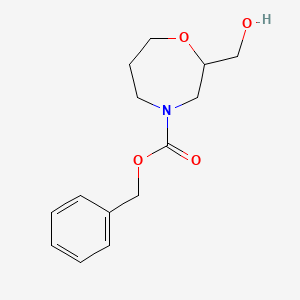
N-Cbz-2-(hydroxymethyl)homomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a useful research chemical . It has a molecular weight of 265.30 and a molecular formula of C14H19NO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H19NO4 . The InChI representation of the molecule is InChI=1S/C14H19NO4/c16-10-13-9-15 (7-4-8-18-13)14 (17)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.309. It has a complexity of 279 and a topological polar surface area of 59 . It has 4 rotatable bonds, and its XLogP3 is 1 .Wissenschaftliche Forschungsanwendungen
Adsorption and Environmental Remediation
N-Cbz-2-(hydroxymethyl)homomorpholine and its derivatives, like Carbamazepine (CBZ), have been studied extensively in environmental science, particularly in water treatment and environmental remediation. The presence of CBZ in the environment, especially in water sources, is a concern due to its persistence and potential toxic effects. Studies have focused on the adsorption mechanisms and efficiency of various materials, such as activated carbon and biochar, in removing CBZ from aqueous solutions. For instance, Décima et al. (2021) discussed the fate of CBZ in the urban water cycle, emphasizing the significance of adsorption as a method for its removal. The study highlighted that adsorption onto activated carbon and biochar, influenced by factors like physicochemical characteristics and operational conditions, is a preferable method due to its economic and operational advantages (Décima et al., 2021).
Biological and Pharmacological Research
The compound and its analogs are also central to pharmacological and biological research. CBZ, for instance, is used in treating various neurological and psychiatric disorders. Its efficacy, adverse drug reactions (ADRs), and the underlying mechanisms are critical areas of research. Fricke-Galindo et al. (2018) discussed the clinical features, mechanisms, and management of CBZ-induced ADRs, emphasizing the importance of understanding these factors for safer treatment outcomes (Fricke-Galindo et al., 2018). Additionally, studies like Hai et al. (2018) delved into the occurrences, toxicological effects, and removal of CBZ by wastewater treatment technologies, highlighting the compound's role as an anthropogenic marker in assessing water quality (Hai et al., 2018).
Molecular and Genetic Studies
At the molecular level, research has explored the genetic predispositions to adverse reactions caused by CBZ and other similar compounds. For example, Chung et al. (2010) discussed the genetic association between certain genes and CBZ-induced Stevens-Johnson syndrome, emphasizing the significance of genetic screening before treatment initiation (Chung et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-Piperidone", "Benzyl chloroformate", "2-(Hydroxymethyl)morpholine", "Triethylamine", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group of 2-piperidone with benzyl chloroformate in the presence of triethylamine to obtain N-Boc-2-piperidone.", "Step 2: Reaction of N-Boc-2-piperidone with 2-(hydroxymethyl)morpholine in the presence of diisopropylethylamine to obtain N-Boc-2-(hydroxymethyl)homomorpholine.", "Step 3: Deprotection of the Boc group using hydrochloric acid to obtain 2-(hydroxymethyl)homomorpholine.", "Step 4: Protection of the hydroxyl group of 2-(hydroxymethyl)homomorpholine with benzyl chloroformate in the presence of triethylamine to obtain N-Cbz-2-(hydroxymethyl)homomorpholine.", "Step 5: Purification of the final product using a combination of sodium bicarbonate, sodium sulfate, methanol, ethyl acetate, and chloroform." ] } | |
CAS-Nummer |
1256633-21-2 |
Molekularformel |
C13H12BrFO3 |
Molekulargewicht |
315.13 g/mol |
IUPAC-Name |
1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
InChI-Schlüssel |
RJFMYUWHXLZDOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |
Synonyme |
N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)

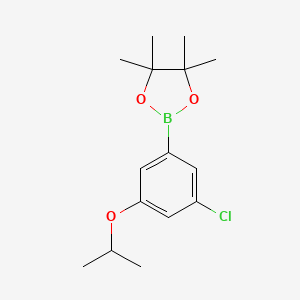
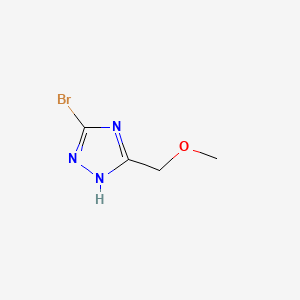
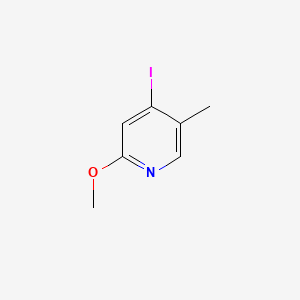

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)
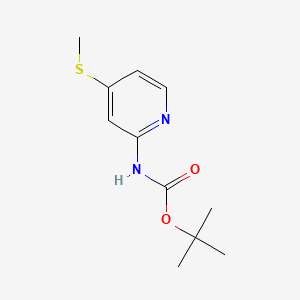
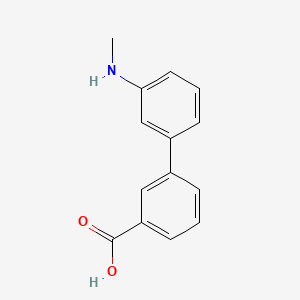
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
